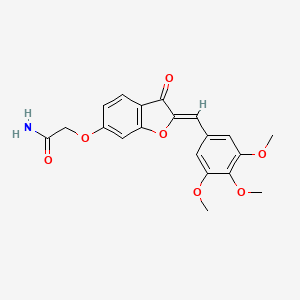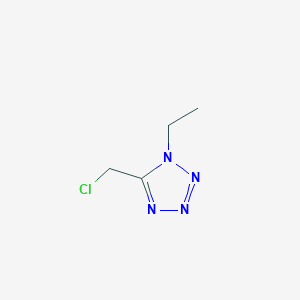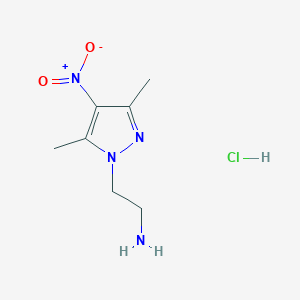![molecular formula C13H8Cl2F3N3 B2396967 3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 338795-09-8](/img/structure/B2396967.png)
3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C13H8Cl2F3N3 and its molecular weight is 334.12. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Structural Analysis: This compound, also referred to as CCPEHP, has been synthesized and structurally analyzed. It was found to crystallize in the triclinic system and the P-1 space group. The compound's geometry was computed using DFT/B3LYP method, and its vibrational analysis, electronic absorption spectrum, and other structural parameters were determined using the DFT/B3LYP/6-31G basis set (Topal, Zorlu, & Karapınar, 2021).
Molecular Docking Studies
- Molecular Docking as an Inhibitor for COVID-19 Protease: The molecular modeling results demonstrated that CCPEHP strongly binds to COVID-19's main protease, suggesting its potential as an inhibitor. This was determined through molecular docking studies, where CCPEHP showed a relative binding affinity of -6.4 kcal/mol (Topal, Zorlu, & Karapınar, 2021).
Antimicrobial and Antioxidant Activities
- Potential Antimicrobial and Antioxidant Agent: In a study focusing on the synthesis of novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing a 5,6-diphenyl-1,2,4-triazine moiety, compounds related to 3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine demonstrated antimicrobial and antioxidant activities. This suggests potential applications in these areas (Ali, 2009).
Applications in Organic Syntheses
- Use in Organic Syntheses: This compound and its derivatives have been used in various organic synthesis processes, contributing to the development of new heterocyclic compounds. These syntheses often involve reactions with other chemicals like hydrazine hydrate, chloroacetyl chloride, and others, showcasing its versatility in organic chemistry (Shibamoto & Nishimura, 1986).
Insecticidal and Anticoccidial Activity
- Insecticidal and Anticoccidial Applications: Research has explored the use of derivatives of this compound in the development of insecticides and anticoccidials. One study found that 3-(4-Bromobenzylidenehydrazino)-6-(4-chlorophenyl)-1,2,4-triazine, a structurally similar compound, exhibited significant activity against Eimeria tenella, a coccidian parasite (Shibamoto & Nishimura, 1986).
Propriétés
IUPAC Name |
3-chloro-N-[(E)-(4-chlorophenyl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3/c14-10-3-1-8(2-4-10)6-20-21-12-11(15)5-9(7-19-12)13(16,17)18/h1-7H,(H,19,21)/b20-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMJYWIDFWNNDG-CGOBSMCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2396884.png)


![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2396890.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2396891.png)
![1-[2-(Dimethylamino)phenyl]ethan-1-ol](/img/structure/B2396892.png)

![9-(3-chloro-4-methylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2396895.png)


![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)
![2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone](/img/structure/B2396903.png)

